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Abstract

N-Desmethylparoxol, the N-demethylated analog of the selective serotonin reuptake inhibitor
(SSRI) Paroxetine, is a compound of significant interest in metabolic studies and as a potential
reference standard in pharmaceutical analysis. Despite its importance, comprehensive
experimental spectroscopic data, particularly tH and 3C Nuclear Magnetic Resonance (NMR)
spectra, are not readily available in the public domain. This technical guide addresses this gap
by providing a detailed overview of the structural relationship of N-Desmethylparoxol to
Paroxetine, a representative synthetic protocol for its preparation, and predicted *H and 3C
NMR data to aid in its characterization. This document serves as a vital resource for
researchers engaged in the study of Paroxetine metabolism and the synthesis of its related
compounds.

Introduction

Paroxetine is a widely prescribed antidepressant that undergoes extensive metabolism in the
body. While the primary metabolic pathways involve oxidation and methylation, the formation of
N-demethylated metabolites can occur for many piperidine-containing pharmaceuticals. N-
Desmethylparoxol, systematically named (3S,4R)-3-((benzo[d][1]dioxol-5-yloxy)methyl)-4-(4-
fluorophenyl)piperidine, represents a key potential metabolite. Accurate spectroscopic data are
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essential for its unequivocal identification in biological matrices and for its quantification as a
reference standard. Due to the absence of published experimental NMR data, this guide
provides predicted spectroscopic data and relevant synthetic methodologies.

Predicted Spectroscopic Data

In the absence of experimental spectra, computational prediction methods offer a reliable
alternative for estimating *H and 3C NMR chemical shifts. The following tables summarize the
predicted NMR data for N-Desmethylparoxol. These predictions are based on established
algorithms that analyze the chemical environment of each nucleus.

Table 1: Predicted *H NMR Data for N-Desmethylparoxol
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Predicted Chemical

Coupling Constant

Atom No. . Multiplicity

Shift (6, ppm) (J, Hz)
H-2ax 3.20-3.40 ddd ~12,12,4
H-2eq 2.80 - 3.00 dt ~12,4
H-3 2.40 - 2.60 m -
H-4 2.90 - 3.10 dt ~12,4
H-5ax 1.80-2.00 qd ~12,4
H-5eq 2.00-2.20 m -
H-6ax 3.00-3.20 ddd ~12,12,4
H-6eq 2.60 - 2.80 dt ~12,4
H-7a 3.90-4.10 dd ~9, 6
H-7b 3.80 - 4.00 dd ~9,7
Ar-H (Fluorophenyl) 7.10-7.30 m -
Ar-H (Fluorophenyl) 6.90-7.10 t ~9
Ar-H (Benzodioxole) 6.70 - 6.80 d ~8
Ar-H (Benzodioxole) 6.50 - 6.60 d ~2
Ar-H (Benzodioxole) 6.30 - 6.40 dd ~8, 2
O-CH2-O 5.90 - 6.00 s -
NH 1.50 - 2.50 br s -

Table 2: Predicted 13C NMR Data for N-Desmethylparoxol
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Atom No. Predicted Chemical Shift (8, ppm)
C-2 47.0-49.0
C-3 40.0-42.0
C-4 44.0 - 46.0
C-5 29.0-31.0
C-6 49.0-51.0
C-7 70.0-72.0

C-Ar (Fluorophenyl)

160.0 - 163.0 (d, J = 245 Hz)

C-Ar (Fluorophenyl)

138.0 - 140.0 (d, J = 3 Hz)

C-Ar (Fluorophenyl)

129.0 - 131.0 (d, J = 8 Hz)

C-Ar (Fluorophenyl)

115.0 - 117.0 (d, J = 21 Hz)

C-Ar (Benzodioxole) 153.0 - 155.0
C-Ar (Benzodioxole) 148.0 - 150.0
C-Ar (Benzodioxole) 141.0 - 143.0
C-Ar (Benzodioxole) 108.0 - 110.0
C-Ar (Benzodioxole) 105.0 - 107.0
C-Ar (Benzodioxole) 101.0 - 103.0
0O-CH2-O 101.0- 102.0

Note: Predicted chemical shifts are estimates and may vary from experimental values. The

exact appearance of the spectrum will depend on the solvent and experimental conditions.

Experimental Protocols

While a specific protocol for the synthesis of N-Desmethylparoxol is not documented in readily

available literature, a general and effective method for the N-demethylation of N-
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methylpiperidine derivatives involves the use of 1-chloroethyl chloroformate (ACE-CI) followed
by hydrolysis. This procedure is widely applicable to a range of N-methylated amines.

Representative N-Demethylation Protocol:

o Carbamate Formation: To a solution of the N-methylated precursor (1 equivalent) in a
suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert
atmosphere (e.g., nitrogen or argon), add 1-chloroethyl chloroformate (1.1-1.5 equivalents)
dropwise at 0 °C.

o Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat
to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

e Solvent Removal: Upon completion, cool the reaction mixture to room temperature and
remove the solvent under reduced pressure.

o Hydrolysis: Dissolve the crude carbamate intermediate in a protic solvent such as methanol.
Heat the solution to reflux for 1-2 hours to effect hydrolysis.

o Work-up and Purification: After cooling, concentrate the solution under reduced pressure.
The resulting crude N-demethylated product can be purified by an appropriate method, such
as acid-base extraction followed by crystallization or column chromatography on silica gel.

NMR Sample Preparation:

e Dissolve 5-10 mg of the purified N-Desmethylparoxol in approximately 0.6 mL of a suitable
deuterated solvent (e.g., CDCIs, DMSO-ds, or MeOD).

o Transfer the solution to a 5 mm NMR tube.

e Acquire *H and 3C NMR spectra on a spectrometer operating at a frequency of 400 MHz or
higher for optimal resolution and sensitivity.

Structural Relationship Diagram

The following diagram illustrates the structural relationship between a hypothetical N-
methylated Paroxetine precursor and its N-desmethylated product, N-Desmethylparoxol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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